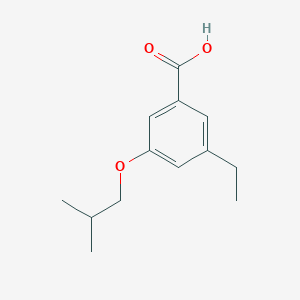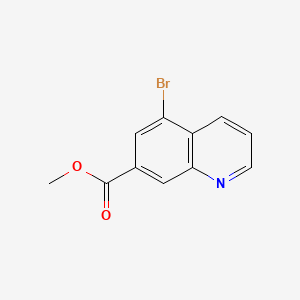
Methyl 5-Bromoquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-Bromoquinoline-7-carboxylate: is a quinoline derivative, which is a class of nitrogen-containing heterocyclic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a bromine atom and a carboxylate group in the quinoline ring enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form quinoline derivatives.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols such as microwave-assisted synthesis and solvent-free conditions .
化学反応の分析
Types of Reactions:
Oxidation: Methyl 5-Bromoquinoline-7-carboxylate can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrogenated quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, and sodium alkoxide
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学的研究の応用
Chemistry:
Catalysis: Methyl 5-Bromoquinoline-7-carboxylate is used as a ligand in transition metal-catalyzed reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology:
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound is used in the development of new antimicrobial agents.
Anticancer Research: The compound is studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Medicine:
Drug Development: this compound is used as a scaffold in the development of new therapeutic agents for various diseases, including malaria and tuberculosis.
Industry:
Dye Manufacturing: Quinoline derivatives are used in the production of dyes and pigments.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties
作用機序
The mechanism of action of Methyl 5-Bromoquinoline-7-carboxylate involves its interaction with various molecular targets, including enzymes and DNA. The bromine atom and carboxylate group enhance its ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of DNA replication, which is crucial for its antimicrobial and anticancer properties .
類似化合物との比較
Methyl 4-Bromoquinoline-6-carboxylate: Similar structure but with the bromine atom at a different position.
Methyl 5-Bromoquinoline-2-carboxylate: Similar structure but with the carboxylate group at a different position.
Quinoline-7-carboxylate: Lacks the bromine atom but has a similar quinoline core.
Uniqueness: Methyl 5-Bromoquinoline-7-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate group, which enhances its reactivity and potential for various applications. The presence of these functional groups allows for selective interactions with biological targets and makes it a valuable compound in medicinal chemistry and material science .
特性
分子式 |
C11H8BrNO2 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC名 |
methyl 5-bromoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-5-9(12)8-3-2-4-13-10(8)6-7/h2-6H,1H3 |
InChIキー |
WPQCCJOEODAMAT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


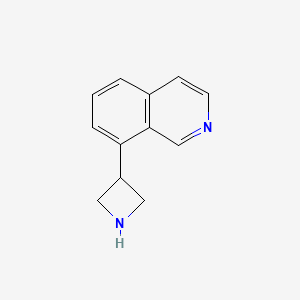
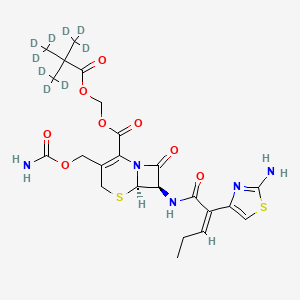
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)
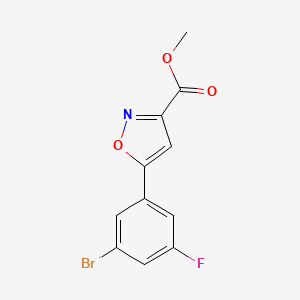


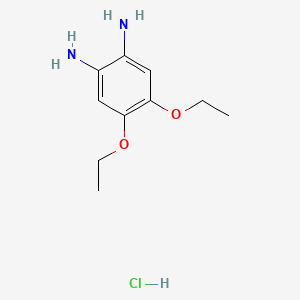
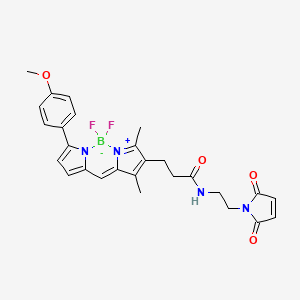
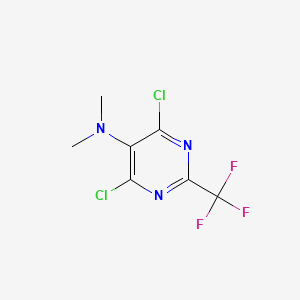
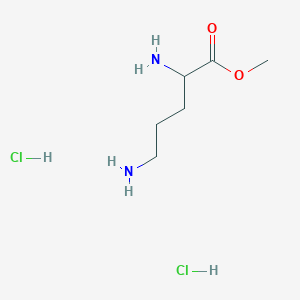
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)

